Maytansinoid DM4
Description
Maytansinoid DM4 (C₃₈H₅₄ClN₃O₁₀S; molecular weight: 780.37) is a synthetic derivative of maytansine, a natural tubulin-targeting agent isolated from Maytenus species. DM4 is a potent microtubule-disrupting agent used in antibody-drug conjugates (ADCs) to selectively deliver cytotoxic payloads to cancer cells. Its mechanism involves binding to β-tubulin, inhibiting polymerization, and inducing mitotic arrest and apoptosis . DM4 is distinguished by its disulfide-containing cleavable linker, which enables controlled release of the payload in the reducing tumor microenvironment .
Properties
Molecular Formula |
C39H56ClN3O10S |
|---|---|
Molecular Weight |
794.4 g/mol |
IUPAC Name |
[(1S,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,27+,28-,29-,34-,38-,39-/m0/s1 |
InChI Key |
SVVGCFZPFZGWRG-OTKBOCOUSA-N |
Isomeric SMILES |
C/C/1=C\C=C\[C@H]([C@]2(C[C@@H](C([C@H]3[C@@](O3)([C@H](CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC |
Canonical SMILES |
CC1=CC=CC(C2(CC(C(C3C(O3)(C(CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Design
A breakthrough in DM4 synthesis emerged with the use of N-carboxyanhydrides (NCAs), which minimized epimerization. The method employs (S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (N-methylalanine-NCA) as a coupling partner for maytansinol. Key advantages include:
-
Preservation of Chirality : The NCA’s rigid structure prevents racemization during the acylation step.
-
Lewis Acid Catalysis : Zinc triflate [Zn(OTf)₂] or ZnCl₂ facilitates the reaction at 15–25°C, achieving diastereomeric excess (%de) of 76–99%.
-
Solvent Optimization : Tetrahydrofuran (THF) outperforms dichloromethane (DCM), enhancing %de to >95%.
Synthetic Protocol
-
Reagent Ratios : 5–7 equivalents of N-methylalanine-NCA per maytansinol equivalent.
-
Base Selection : Diisopropylethylamine (DIPEA) as a non-nucleophilic base (4–6 equivalents).
-
Workup : Crude product purification via HPLC using a cyanopropyl column with ammonium acetate/acetonitrile gradients.
Table 1. Diastereoselectivity Under Varied Conditions
| Solvent | Temperature (°C) | %de (3S:3R) | Yield (%) |
|---|---|---|---|
| THF | 20 | 98:2 | 85 |
| DCM | 20 | 76:24 | 72 |
| DMF | 25 | 82:18 | 68 |
Functionalization for Antibody-Drug Conjugates
Disulfide Linker Installation
DM4’s thiol group enables conjugation to antibodies via cleavable disulfide linkers. A representative protocol for constructing anti-CD38 ADCs involves:
-
Antibody Modification : Treat Daratumumab with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) to introduce pyridyldithiol groups.
-
DM4 Conjugation : React SPDP-activated antibody with DM4’s thiol, forming a disulfide bond.
-
Purification : Use Zeba desalting columns to remove unreacted DM4, achieving a drug-to-antibody ratio (DAR) of 2.47.
Table 2. ADC Characterization Data
| Parameter | Value | Method |
|---|---|---|
| DAR | 2.47 ± 0.15 | MALDI-TOF-MS |
| DM4 Release (4h GSH) | 92% | HPLC |
| Cytotoxicity (IC₅₀) | 0.88 μg/mL | MM1S cell assay |
Structural Modifications and Analogs
C3 Acyloxy Side Chain Variations
Modifying the C3 position influences DM4’s potency and metabolic stability. A library of 32 analogs revealed:
In Vivo Prodrug Strategies
To enhance tumor selectivity, DM4 prodrugs featuring albumin-binding motifs and acid-labile linkers were developed. These release DM4 preferentially in acidic tumor microenvironments (pH 6.5–6.8), reducing systemic toxicity.
Analytical and Quality Control Methods
Chemical Reactions Analysis
Reaction Scheme:
-
Coupling Reaction
-
Reactants : Maytansinol + N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine
-
Reagents : N,N'-dicyclohexylcarbodiimide (DCC), ZnCl₂
-
Conditions : Dichloromethane, argon atmosphere, 2 hours at room temperature
-
Product : L-DM4-SMe (disulfide intermediate)
-
-
Reduction of Disulfide Bond
-
Reactants : L-DM4-SMe
-
Reagents : Dithiothreitol (DTT)
-
Conditions : Ethyl acetate-methanol (1:1), pH 7.5 phosphate buffer, 3 hours
-
Product : DM4 (free thiol form)
-
This synthesis ensures stereochemical control, with HPLC purification isolating the desired L-amino acid isomer .
Formation of S-Methyl DM4 Metabolite
DM4 undergoes intracellular S-methylation to form S-methyl DM4 (Fig. 1), a stable, lipophilic metabolite critical for cytotoxicity :
| Reaction Step | Conditions | Outcome |
|---|---|---|
| Thiol Methylation | Methyl iodide, N,N-diisopropylethylamine | DM4 → S-methyl DM4 (thiomethyl derivative) |
S-methyl DM4 exhibits 84% suppression of microtubule dynamic instability at 100 nmol/L compared to 45% for maytansine . This metabolite binds tubulin with high affinity (K<sub>D</sub> = 0.1 ± 0.05 μmol/L) at microtubule ends, enhancing antimitotic activity .
Metabolic Processing in Lysosomes
Antibody-DM4 conjugates (e.g., anti-EpCAM-SPDB-DM4) release DM4 via lysosomal degradation:
| Process | Enzymes/Reagents Involved | Released Species |
|---|---|---|
| Disulfide Reduction | Glutathione, lysosomal reductases | Free DM4 thiol |
| Proteolytic Cleavage | Cathepsin B | Lysine-DM4 adduct → S-methyl DM4 |
Reduction of the disulfide linker (e.g., SPDB) generates DM4 thiol, which undergoes S-methylation in vivo. This step increases membrane permeability, enabling cytotoxic activity .
Oxidative Degradation
DM4 is susceptible to oxidation, forming sulfoxide/sulfone derivatives:
| Oxidizing Agent | Product | Cytotoxicity (IC<sub>50</sub>) |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | S-methyl DM4 sulfoxide | 9.7–23 nM |
| Strong Oxidizers | S-methyl DM4 sulfone | 1.7–5.9 nM |
Sulfone derivatives retain partial cytotoxicity, but sulfoxides show reduced potency .
Conjugation to Antibody Linkers
DM4 is linked to antibodies via cleavable (SPDB) or non-cleavable (SMCC) linkers:
| Linker Type | Chemistry | Release Mechanism |
|---|---|---|
| SPDB | Disulfide bond | Lysosomal reduction |
| SMCC | Thioether bond | Proteolytic cleavage |
Disulfide-linked conjugates (e.g., anti-CanAg-SPDB-DM4) show enhanced tumor retention (20% ID/g in tumors at 1–2 days post-dose) compared to thioether-linked variants .
Inhibition of Tubulin Polymerization
DM4 suppresses microtubule dynamics by binding β-tubulin:
| Parameter | DM4 (10 μmol/L) | Maytansine (3 μmol/L) |
|---|---|---|
| Polymer Mass Inhibition | 75% | 95% |
| Dynamic Instability | 73% suppression | 45% suppression |
DM4’s weaker polymerization inhibition (IC<sub>50</sub> = 1.7 ± 0.4 μmol/L) compared to maytansine (IC<sub>50</sub> = 1 ± 0.02 μmol/L) is offset by superior dynamic instability suppression .
Table 1: Cytotoxicity of DM4 Derivatives
| Compound | IC<sub>50</sub> (nM) |
|---|---|
| DM4 | 2–20 |
| S-methyl DM4 | 0.01–0.03 |
| S-methyl DM4 sulfoxide | 7.1–23 |
Table 2: Metabolic Byproducts of DM4 Conjugates
| Conjugate | Metabolite | Bioactivity |
|---|---|---|
| Anti-EpCAM-SPDB-DM4 | S-methyl DM4 | Potent microtubule poison |
| Anti-CanAg-SMCC-DM4 | Lysine-DM4 adduct | Moderate activity |
Scientific Research Applications
Pharmacological Properties
- Mechanism of Action : DM4 binds to tubulin, disrupting microtubule polymerization and leading to mitotic arrest. This action results in the inhibition of cell division, particularly in rapidly proliferating cancer cells .
- Potency : DM4 exhibits cytotoxic effects at sub-nanomolar concentrations across various cancer cell lines, including nasopharyngeal carcinoma and leukemia models .
- Pharmacokinetics : Studies indicate that after administration, DM4 levels peak in tumor tissues within 1-2 days, with significant retention due to antigen-mediated uptake. The pharmacokinetic profiles suggest a rapid clearance from circulation, which can mitigate off-target effects .
Case Studies
-
HuC242-DM4 :
- An ADC combining DM4 with the monoclonal antibody HuC242 showed promising results in clinical trials for treating cancers expressing CanAg. The disulfide linkage provided enhanced stability and reduced systemic toxicity compared to previous conjugates .
- Results indicated a manageable safety profile with evidence of clinical activity in patients with advanced tumors.
- Trastuzumab-DM1 :
- Anti-CD19 Maytansinoid Immunoconjugate :
Innovative Strategies
Recent research has focused on enhancing the selectivity and efficacy of DM4 through innovative strategies:
- Inverse Targeting : A novel approach involving the use of anti-maytansinoid single-domain antibodies (sdAbs) has been developed to improve the therapeutic window of DM4-conjugated ADCs. This method aims to minimize off-target toxicity while maintaining efficacy against tumors .
- BODIPY Conjugates : Derivatization of DM4 with fluorophores such as BODIPY allows for real-time monitoring of drug distribution and efficacy within biological systems. This technique aids in optimizing drug formulations and understanding pharmacodynamics at a microscale .
Mechanism of Action
Maytansinoid DM4 exerts its effects by binding to tubulin, a protein that forms microtubules. By binding to tubulin, DM4 inhibits microtubule polymerization, leading to the suppression of microtubule dynamics. This results in mitotic arrest and subsequent apoptosis of the cancer cells. The molecular targets of DM4 include the vinblastine-binding site on tubulin .
Comparison with Similar Compounds
Structural and Functional Differences
DM4 vs. DM1
- Structural Differences: DM4 contains a 4-mercapto-4-methylpentanoyl side chain, whereas DM1 has a 3-mercaptopropanoyl group. This structural variation influences linker stability and metabolite release .
- Metabolism: DM4 releases S-methyl-DM4 (a cell-permeable metabolite with bystander activity), while DM1 produces lysine-SMCC-DM1 (a non-diffusible metabolite). This makes DM4 more effective in heterogeneous tumors .
- Linker Compatibility: DM4 is commonly conjugated via SPDB (a hindered disulfide linker), whereas DM1 often uses SMCC (a non-cleavable thioether linker). SPDB linkers enhance plasma stability and tumor-specific payload release .
DM4 vs. Maytansine
- Potency : DM4 and maytansine exhibit similar cytotoxicity (IC₅₀: 30–60 pM), but DM4’s optimized structure allows conjugation to antibodies without compromising potency .
- For example, SAR3419 (DM4-conjugated anti-CD19 ADC) showed tumor regression at 7.5 mg/kg with minimal toxicity .
DM4 vs. Auristatins (MMAE/MMAF)
- Mechanism : Both DM4 and auristatins inhibit tubulin, but DM4 acts as a microtubule destabilizer , while auristatins (e.g., MMAE) prevent polymerization .
- Potency : DM4 is 100–1,000× more cytotoxic than conventional chemotherapies and ~10× more potent than MMAE in vitro .
- Clinical MTD: Maytansinoid ADCs (DM4/DM1) have higher maximum tolerated doses (MTD: ~7 mg/kg) compared to auristatin ADCs (MTD: ~2.5 mg/kg) .
Pharmacokinetics and Metabolism
- Tissue Distribution : DM4 conjugates show tumor-specific accumulation (peak: 20% ID/g at 1–2 days post-dose) and hepatobiliary elimination (>80% fecal excretion). This contrasts with DM1’s slower clearance .
- Bystander Activity : S-methyl-DM4 diffuses into adjacent cells, enhancing efficacy in tumors with heterogeneous antigen expression. DM1 lacks this property due to its charged metabolites .
Clinical Performance
Resistance and Optimization
- MDR1 Evasion : DM4 is susceptible to multidrug resistance protein 1 (MDR1). Hydrophilic linkers (e.g., Sulfo-SPDB) reduce MDR1-mediated efflux, improving efficacy in resistant tumors .
- Linker Innovations: SPDB linkers in DM4 conjugates balance stability and payload release, enabling a plasma half-life of 102–134 hours in preclinical models .
Biological Activity
Maytansinoid DM4 is a derivative of maytansine, a potent microtubule-targeted cytotoxic agent. It is primarily utilized in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs directly to cancer cells, thereby minimizing systemic toxicity. The biological activity of DM4 is characterized by its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Maytansinoids, including DM4, exert their effects by binding to tubulin, the building block of microtubules. This binding inhibits microtubule polymerization and destabilizes the dynamic instability essential for normal mitotic function. Specifically, DM4 has been shown to:
- Induce Mitotic Arrest : DM4 causes cancer cells to arrest in the mitotic phase, particularly at prometaphase/metaphase, which is critical for cell division.
- Suppress Microtubule Dynamics : Studies indicate that DM4 and its metabolites suppress microtubule dynamic instability more effectively than maytansine itself. For instance, S-methyl DM4 demonstrated a significant reduction in dynamic instability at concentrations as low as 100 nmol/L .
Comparative Inhibition of Microtubule Assembly
| Compound | IC50 (μmol/L) | Effect on Dynamic Instability (%) |
|---|---|---|
| Maytansine | 1.0 ± 0.02 | 45% |
| S-methyl DM1 | 4.0 ± 0.1 | 84% |
| S-methyl DM4 | 1.7 ± 0.4 | 73% |
The above table illustrates the comparative potency of DM4 and its derivatives in inhibiting microtubule assembly and affecting dynamic instability .
Clinical Applications and Efficacy
This compound has been incorporated into various ADCs, notably those targeting specific cancer antigens. One prominent example is the trastuzumab-DM1 conjugate used in treating HER2-positive breast cancer. Clinical trials have shown promising results:
- Phase II Trials : Trastuzumab-DM1 demonstrated an overall response rate of approximately 39% in patients with metastatic breast cancer .
- Ongoing Research : Further studies are being conducted to assess the efficacy of DM4-containing ADCs in different cancer types, including ovarian and endometrial cancers .
Case Study 1: Trastuzumab-DM1
In a clinical trial involving patients with HER2-positive breast cancer, the administration of trastuzumab-DM1 led to significant tumor shrinkage in a subset of patients. The study reported manageable side effects and highlighted the potential for improved patient outcomes through targeted delivery of cytotoxic agents .
Case Study 2: Luvelta in Ovarian Cancer
Recent trials involving luvelta (an ADC containing DM4) showed promising preliminary efficacy data in patients with platinum-resistant ovarian cancer. The drug was well-tolerated, suggesting that DM4 can be an effective treatment option for challenging cancer types .
Safety Profile
While maytansinoids like DM4 are effective against various cancers, they are not without side effects. The safety profile varies depending on the specific ADC formulation and patient population:
- Common Side Effects : These may include nausea, fatigue, and hematological toxicities.
- Monitoring Requirements : Patients receiving DM4-based therapies require close monitoring for adverse effects due to the potent nature of the drug.
Q & A
Q. What experimental methods are used to study the microtubule-disrupting mechanism of Maytansinoid DM4?
DM4 inhibits microtubule polymerization by binding to tubulin at the vinca alkaloid site, leading to mitotic arrest and apoptosis. Key methodologies include:
Q. How is DM4 conjugated to monoclonal antibodies in antibody-drug conjugates (ADCs)?
DM4 is typically linked via a cleavable disulfide-containing linker (e.g., SPDB) to lysine residues on the antibody. Steps include:
- Partial reduction of antibody interchain disulfides to expose free thiols .
- Controlled maleimide-based conjugation to ensure a drug-to-antibody ratio (DAR) of 3–4 .
- Validation using hydrophobic interaction chromatography (HIC) to confirm conjugation efficiency .
Q. What in vitro models are suitable for evaluating DM4-based ADCs?
- CD138+/CD19+/FOLR1+ cancer cell lines (e.g., myeloma, lymphoma, ovarian cancer) to assess target-specific cytotoxicity .
- Co-culture systems with stromal cells to mimic tumor microenvironment resistance .
- Pharmacodynamic assays measuring intracellular DM4 release via lysosomal degradation .
Q. How is free DM4 quantified in biological matrices during pharmacokinetic studies?
- LC-MS/MS with stable isotope-labeled internal standards for sensitivity (detection limit: 0.1 ng/mL) .
- Solid-phase extraction (SPE) to isolate DM4 from plasma/serum .
- Validation per FDA guidelines for precision, accuracy, and matrix effects .
Q. What are critical parameters for optimizing DM4-based ADC stability?
- Linker stability in systemic circulation (e.g., resistance to glutathione-mediated cleavage) .
- Aggregation profiling via size-exclusion chromatography (SEC) under stress conditions (e.g., elevated temperature) .
- In vivo half-life studies in rodent models to correlate stability with efficacy .
Advanced Research Questions
Q. How do structural modifications of DM4 (e.g., DM4 vs. DM1) impact ADC efficacy?
DM4 contains a methyl group adjacent to the disulfide linker, enhancing metabolic stability compared to DM1. Key differences:
- S-methylation resistance : DM4’s structure reduces inactivation by S-methyltransferases in vivo .
- Bystander effect : DM4’s lipophilic metabolites diffuse to neighboring cells, improving tumor penetration .
- Comparative xenograft studies show DM4-based ADCs (e.g., SAR3419) achieve complete tumor regression at lower doses than DM1 .
Q. How can metabolic profiling of DM4 improve ADC design?
- Human liver microsome (HLM) assays identify primary metabolites (e.g., S-methyl-DM4) and cytochrome P450 interactions .
- Imaging mass spectrometry (IMS) maps spatial distribution of DM4 metabolites in tumor tissues .
- Metabolite cytotoxicity screening to assess off-target effects .
Q. What strategies address discrepancies between in vitro and in vivo efficacy of DM4-based ADCs?
- Tumor penetration studies : Use 3D spheroid models to mimic in vivo diffusion barriers .
- Linker optimization : Adjust cleavability (e.g., pH-sensitive vs. protease-cleavable linkers) to match tumor microenvironment conditions .
- Dosing regimen adjustments : Fractionated dosing improves tolerability without compromising efficacy, as shown in xenograft models .
Q. How do resistance mechanisms to DM4-based ADCs develop, and how can they be overcome?
- Antigen downregulation : Monitor target expression via flow cytometry during treatment .
- Lysosomal dysfunction : Combine ADCs with lysosomotropic agents (e.g., chloroquine) to enhance drug release .
- Drug efflux pumps : Co-administer P-glycoprotein inhibitors (e.g., verapamil) in multidrug-resistant cell lines .
Q. What analytical challenges arise in characterizing DM4-ADC heterogeneity?
- DAR variability : Use capillary electrophoresis (CE-SDS) and mass spectrometry to resolve species with differing DARs .
- Aggregation-prone payloads : Employ orthogonal methods (SEC, dynamic light scattering) to detect subvisible particles .
- In-source fragmentation in LC-MS : Optimize ionization parameters to avoid misrepresentation of conjugated vs. free DM4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
